3-(3-Bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(3-Bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the use of a Suzuki–Miyaura cross-coupling reaction. The reaction conditions often involve the use of palladium catalysts and boronic acids as reagents . Microwave-assisted synthesis has also been reported to enhance the efficiency of this reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura cross-coupling reaction. The use of continuous flow reactors and optimization of reaction conditions can help achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the C-3 position can be substituted with different aryl or heteroaryl groups using Suzuki–Miyaura cross-coupling.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, although specific examples are less commonly reported.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can have different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
3-(3-Bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, particularly in targeting specific kinases and pathways involved in cancer cell proliferation.
Materials Science: The compound’s fluorescence properties make it useful in the development of optical materials and sensors.
Biological Research: It has been used as a biomarker for lipid droplets in cancer cells, demonstrating its versatility in biological applications.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,5-Disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines: These compounds have similar structures but different substituents at the C-3 and C-5 positions.
Pyrazolo[3,4-b]pyridine Derivatives: These compounds also have a pyrazole core but differ in the arrangement of nitrogen atoms and substituents.
Uniqueness
3-(3-Bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable compound for specific applications .
Properties
Molecular Formula |
C14H9BrF3N3 |
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Molecular Weight |
356.14 g/mol |
IUPAC Name |
3-(3-bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H9BrF3N3/c1-8-5-12(14(16,17)18)21-13(20-8)11(7-19-21)9-3-2-4-10(15)6-9/h2-7H,1H3 |
InChI Key |
LRYSCBANZWYFMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C3=CC(=CC=C3)Br |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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